![molecular formula C11H20N2O3 B12873695 tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate can be achieved through a multi-step process. One common method involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde with an amine, isocyanide, and sodium azide in methanol at room temperature . This reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .
Industrial Production Methods
the principles of multicomponent reactions (MCRs) and isocyanide-based multicomponent reactions (IMCRs) can be applied to scale up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrrolo derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrroles and pyrrolo derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine
Its derivatives have shown promise as inhibitors of various enzymes and receptors, making it a valuable scaffold for drug design .
Industry
In industry, the compound can be used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its ability to undergo various chemical modifications makes it a versatile component in material science .
Mécanisme D'action
The mechanism of action of tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate involves its interaction with specific molecular targets. For instance, its derivatives can act as inhibitors of β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This action is crucial in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzyl 5-tert-butyl tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate is unique due to its specific tert-butyl and carboxylate functional groups, which provide distinct chemical properties and reactivity. These functional groups enhance its solubility and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H20N2O3 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;hydrate |
InChI |
InChI=1S/C11H18N2O2.H2O/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;/h12H,4-7H2,1-3H3;1H2 |
Clé InChI |
VOUKMOQBATZNOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2=C(C1)CNC2.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


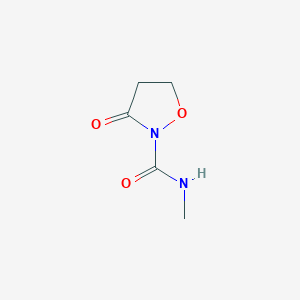
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)

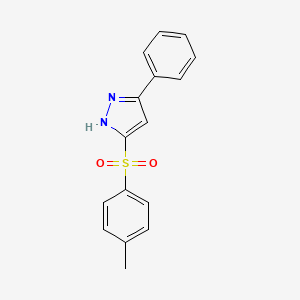
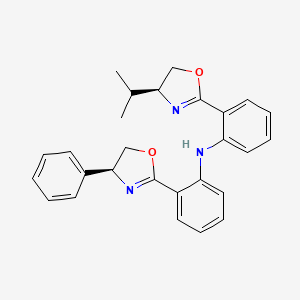
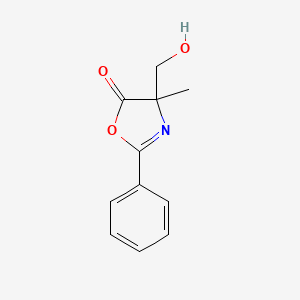
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
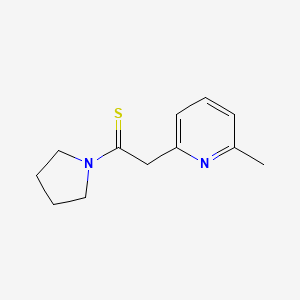
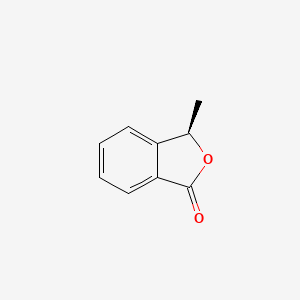

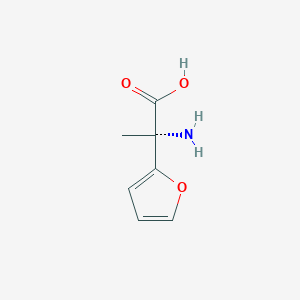
![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
